1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine
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Overview
Description
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine typically involves the reaction of 4-(methylthio)benzylamine with trifluoromethylating agents under controlled conditions. Common reagents used in the synthesis include trifluoromethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylthio group may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine
- 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12F3NS |
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Molecular Weight |
235.27 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
YSWNFRRCJPARHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
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